methyl 2-(4-bromobutoxy)acetate

Description

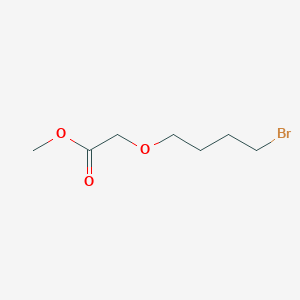

Methyl 2-(4-bromobutoxy)acetate is an organobromine compound featuring a bromobutoxy chain (-O-(CH₂)₃CH₂Br) attached to a methyl acetate backbone. This structure combines the reactivity of an alkyl bromide with the ester functionality, making it a versatile intermediate in organic synthesis. For instance, compounds like 3-((4-bromobutoxy)methyl)-3-methyloxetane (BBOx) are used as soft-segment precursors in polyurethane (PU) blends , highlighting the utility of bromobutoxy groups in material science.

Properties

Molecular Formula |

C7H13BrO3 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

methyl 2-(4-bromobutoxy)acetate |

InChI |

InChI=1S/C7H13BrO3/c1-10-7(9)6-11-5-3-2-4-8/h2-6H2,1H3 |

InChI Key |

XBGLEYNNICHJND-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromobutoxy)acetate typically involves the reaction of 4-bromobutanol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromobutanol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the ester linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-bromobutoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

Hydrolysis: The major products are 4-bromobutanol and acetic acid.

Reduction: The major product is 2-(4-bromobutyloxy)ethanol.

Scientific Research Applications

methyl 2-(4-bromobutoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting bromine-containing functional groups.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-bromobutoxy)acetate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can participate in further biochemical reactions. The bromine atom can be involved in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Alkyl vs. Aryl Bromides : this compound contains an alkyl bromide, which is more reactive in nucleophilic substitutions (e.g., SN2 reactions) compared to aryl bromides like methyl 2-(4-bromophenyl)acetate. The latter’s aromatic bromine is less reactive, favoring Suzuki-Miyaura couplings .

- Steric Effects : The tert-butyl group in tert-butyl(4-bromobutoxy)acetate introduces steric hindrance, reducing its reactivity relative to the methyl analog .

Physical and Chemical Properties

- Lipophilicity : The bromobutoxy chain increases lipophilicity compared to phenyl analogs, influencing solubility in organic solvents.

- Thermal Stability : Aryl bromides (e.g., methyl 2-(4-bromophenyl)acetate) exhibit higher thermal stability due to aromatic conjugation, whereas alkyl bromides may degrade under prolonged heating.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.